4-[(E)-2-Phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine 4-[(E)-2-Phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1425924-54-4
VCID: VC0353108
InChI: InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+
SMILES: C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N
Molecular Formula: C17H15N5
Molecular Weight: 289.33g/mol

4-[(E)-2-Phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

CAS No.: 1425924-54-4

Main Products

VCID: VC0353108

Molecular Formula: C17H15N5

Molecular Weight: 289.33g/mol

4-[(E)-2-Phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine - 1425924-54-4

CAS No. 1425924-54-4
Product Name 4-[(E)-2-Phenylvinyl]-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Molecular Formula C17H15N5
Molecular Weight 289.33g/mol
IUPAC Name 4-[(E)-2-phenylethenyl]-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Standard InChI InChI=1S/C17H15N5/c18-16-20-15(11-10-12-6-2-1-3-7-12)22-14-9-5-4-8-13(14)19-17(22)21-16/h1-11,15H,(H3,18,19,20,21)/b11-10+
Standard InChIKey YKEVULXNKMWCPY-ZHACJKMWSA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C/C2N=C(N=C3N2C4=CC=CC=C4N3)N
SMILES C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N
Canonical SMILES C1=CC=C(C=C1)C=CC2N=C(N=C3N2C4=CC=CC=C4N3)N
PubChem Compound 5846129
Last Modified Nov 09 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator